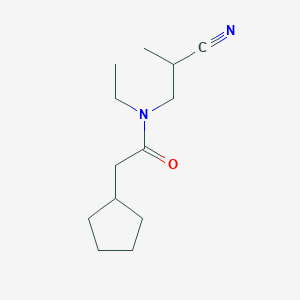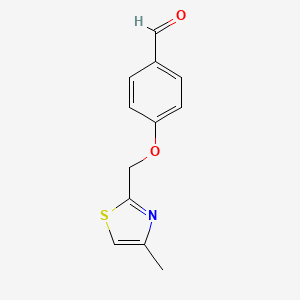![molecular formula C6H7IO2 B14899215 (1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14899215.png)
(1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5R)-1-(Iodomethyl)-3-oxabicyclo[310]hexan-2-one is a bicyclic compound featuring an iodomethyl group and an oxabicyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable epoxide with iodine in the presence of a base, leading to the formation of the iodomethyl group. The reaction conditions often require careful control of temperature and solvent to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the oxabicyclohexanone core can lead to the formation of different bicyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve the use of polar aprotic solvents and moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of more complex bicyclic structures.
Scientific Research Applications
(1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity or function. The molecular targets and pathways involved can vary, but common mechanisms include covalent modification of active sites or allosteric regulation of protein function.
Comparison with Similar Compounds
Similar Compounds
- (1R,5R)-1-(Bromomethyl)-3-oxabicyclo[3.1.0]hexan-2-one
- (1R,5R)-1-(Chloromethyl)-3-oxabicyclo[3.1.0]hexan-2-one
- (1R,5R)-1-(Fluoromethyl)-3-oxabicyclo[3.1.0]hexan-2-one
Uniqueness
(1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one is unique due to the presence of the iodomethyl group, which can undergo specific reactions not possible with other halomethyl derivatives. This makes it a valuable compound for the synthesis of novel molecules and for studying specific chemical and biological processes.
Properties
Molecular Formula |
C6H7IO2 |
|---|---|
Molecular Weight |
238.02 g/mol |
IUPAC Name |
(1R,5R)-1-(iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C6H7IO2/c7-3-6-1-4(6)2-9-5(6)8/h4H,1-3H2/t4-,6+/m0/s1 |
InChI Key |
LYRPLZJIZVJNLF-UJURSFKZSA-N |
Isomeric SMILES |
C1[C@@H]2[C@]1(C(=O)OC2)CI |
Canonical SMILES |
C1C2C1(C(=O)OC2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



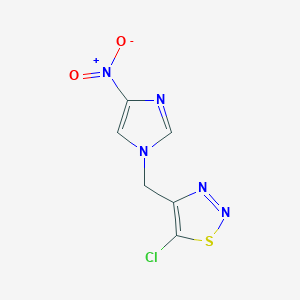



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B14899157.png)
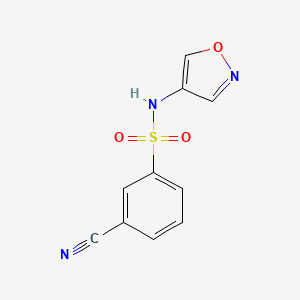
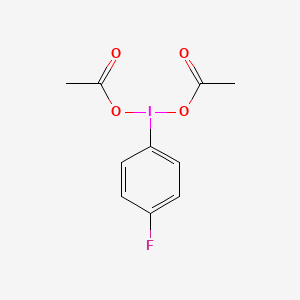
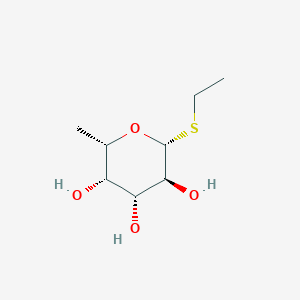
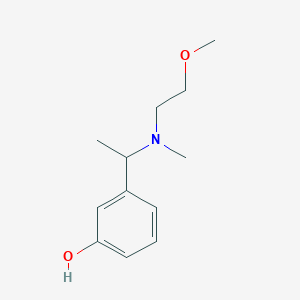

![3-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14899192.png)
